Bullatantriol
Overview
Description
Bullatantriol is a sesquiterpenoid compound that has been isolated from various species of the plant genus Homalomena . It is characterized by its unique structure, which includes a 2-hydroxy-2-methylpropyl group, methyl groups at specific positions, and multiple hydroxy groups . This compound has shown potential biological activities, including the stimulation of osteoblast proliferation and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bullatantriol can be synthesized through various organic synthesis methods. One common approach involves the use of sesquiterpenoid precursors, which undergo a series of chemical reactions to form the desired compound. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the chosen synthetic route .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, such as the rhizomes of Acorus calamus . The extraction process may include steps like solvent extraction, purification, and crystallization to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Bullatantriol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxy derivatives, while reduction can produce alcohols .
Scientific Research Applications
Bullatantriol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its effects on cell proliferation and differentiation, particularly in osteoblasts.
Medicine: Investigated for its potential antibacterial and antifection properties.
Industry: Utilized as a surfactant and emulsifier in various industrial applications.
Mechanism of Action
The mechanism of action of Bullatantriol involves its interaction with specific molecular targets and pathways. It has been shown to stimulate the proliferation and differentiation of osteoblasts, which are cells responsible for bone formation . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed to involve signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Bullatantriol is unique among sesquiterpenoids due to its specific structural features and biological activities. Similar compounds include:
- Mucrolidin
- 1beta,4beta,7alpha-Trihydroxyeudesmane
- 1beta,4beta,6beta,11-Tetrahydroxyeudesmane
- Oplodiol
- Acetylthis compound
- Homalomenol
- Maristeminol
These compounds share structural similarities with this compound but may differ in their specific biological activities and applications.
Properties
IUPAC Name |
(3R,3aR,4S,7R,7aR)-3-(2-hydroxy-2-methylpropyl)-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-13(2,17)9-10-5-7-14(3)11(16)6-8-15(4,18)12(10)14/h10-12,16-18H,5-9H2,1-4H3/t10-,11-,12-,14+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHTXZNYHSCIFE-FPVZYODXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1C(CCC2O)(C)O)CC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1[C@@](CC[C@H]2O)(C)O)CC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50244351 | |
Record name | (+)-Bullatantriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50244351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99933-32-1 | |
Record name | (+)-Bullatantriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099933321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Bullatantriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50244351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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